Uridine-5,6-t2

CAS No.: 56654-40-1

Cat. No.: VC19585928

Molecular Formula: C9H12N2O6

Molecular Weight: 248.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56654-40-1 |

|---|---|

| Molecular Formula | C9H12N2O6 |

| Molecular Weight | 248.22 g/mol |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-ditritiopyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1T,2T |

| Standard InChI Key | DRTQHJPVMGBUCF-ZVFJYLAJSA-N |

| Isomeric SMILES | [3H]C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[3H] |

| Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Introduction

Chemical Structure and Properties

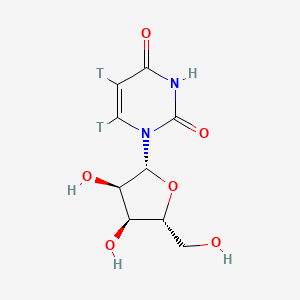

Uridine-5,6-t2 retains the core structure of uridine, comprising a β-D-ribofuranose moiety linked to a uracil base via an N-glycosidic bond. The substitution of hydrogen with tritium at the 5 and 6 positions introduces isotopic labeling without altering the molecule’s biochemical reactivity. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀T₂N₂O₆ |

| Molecular Weight | 248.22 g/mol |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-ditritiopyrimidine-2,4-dione |

| CAS Number | 56654-40-1 |

| Radioactivity | 25–50 Ci/mmol (925–1,850 GBq/mmol) |

| Solubility | Aqueous solutions |

The compound’s stability in aqueous environments and compatibility with biological systems make it ideal for tracer studies. The tritium labels enable detection via liquid scintillation counting, providing quantitative insights into metabolic flux .

Synthesis and Purification

Uridine-5,6-t2 is synthesized through catalytic tritiation of uridine precursors or enzymatic incorporation of tritiated uracil. A common route involves:

-

Phosphorylation: Uridine is phosphorylated to uridine monophosphate (UMP) using uridine kinase.

-

Tritium Exchange: UMP undergoes hydrogen-tritium exchange at the 5 and 6 positions under controlled conditions with tritium gas (³H₂) in the presence of palladium catalysts.

-

Deprotection and Purification: The tritiated product is deprotected and purified via high-performance liquid chromatography (HPLC) or gel filtration to achieve radiochemical purity >97% .

Industrial-scale production employs bioreactors to optimize yield, while quality control ensures minimal radiochemical impurities. Advanced techniques like LC-MS and NMR validate structural integrity and isotopic enrichment .

Research Applications

RNA Synthesis and Turnover Studies

Uridine-5,6-t2 is extensively used to monitor RNA dynamics. In in vitro transcription assays, its incorporation into nascent RNA strands allows real-time tracking of transcriptional activity. For example, studies on neuronal cells revealed that uridine-derived ribose salvaging supports RNA synthesis under glucose deprivation, a pathway critical for cancer cell survival .

Neuropharmacology

Dietary supplementation with uridine derivatives enhances synaptic phosphatidylcholine synthesis, improving neurotransmitter release. In aged rats, uridine-5′-monophosphate (UMP) increased striatal dopamine release by 21%, correlating with elevated neurofilament proteins indicative of neurite outgrowth . These findings suggest therapeutic potential for neurodegenerative disorders like Alzheimer’s disease.

Cancer Metabolism

Pancreatic ductal adenocarcinoma (PDA) cells utilize uridine as an alternative carbon source via uridine phosphorylase 1 (UPP1). Isotope tracing with Uridine-5,6-t2 demonstrated that uridine-derived ribose fuels glycolysis and the pentose phosphate pathway, bypassing glucose dependency. UPP1 knockout models showed a 60% reduction in tumor growth, highlighting uridine metabolism as a therapeutic target .

| Parameter | Value |

|---|---|

| Half-life (plasma) | 2–4 hours |

| Metabolism | Hepatic (via UPP1/UCK2) |

| Excretion | Renal (70%), fecal (30%) |

| Radiological Safety | Handle under licensed facilities; use shielding and monitoring |

Toxicity studies in rodents indicate no adverse effects at doses ≤1 mg/kg, though prolonged exposure may pose radiological risks. Regulatory guidelines mandate strict handling protocols to minimize occupational exposure .

Future Directions

Emerging applications include:

-

Mitochondrial Dysfunction: Investigating uridine’s role in maintaining mitochondrial Ca²⁺ homeostasis in cardiomyocytes.

-

Antiviral Therapeutics: Assessing tritiated uridine analogs as chain terminators in viral RNA replication.

-

Nanoparticle Drug Delivery: Conjugating Uridine-5,6-t2 with lipid nanoparticles to enhance blood-brain barrier penetration for glioblastoma treatment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume